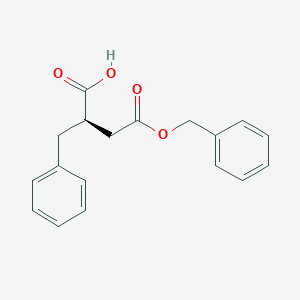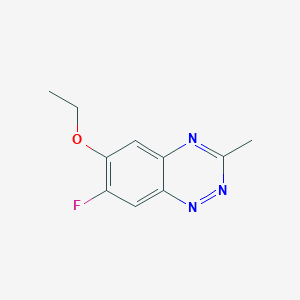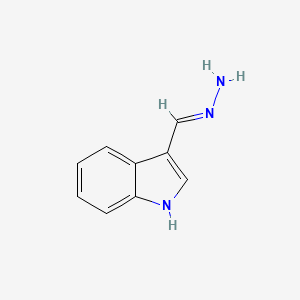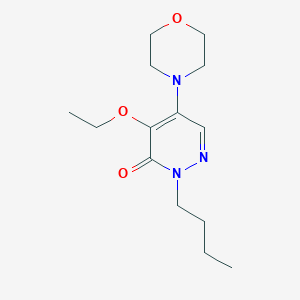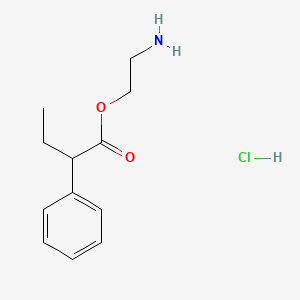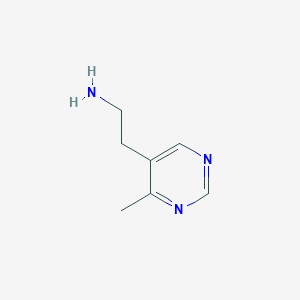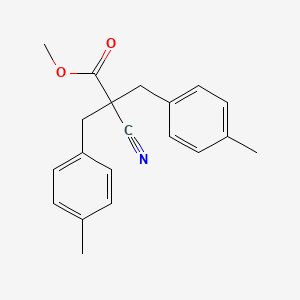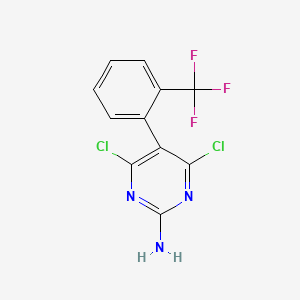
4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H5Cl2F3N2. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with nitrosyl sulfuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid . The resulting intermediate undergoes cyclization to form the desired pyrimidine compound. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H6Cl2F3N3 |
|---|---|
Peso molecular |
308.08 g/mol |
Nombre IUPAC |
4,6-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-3-1-2-4-6(5)11(14,15)16/h1-4H,(H2,17,18,19) |
Clave InChI |
YUCCLJKIQSHYCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N=C(N=C2Cl)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


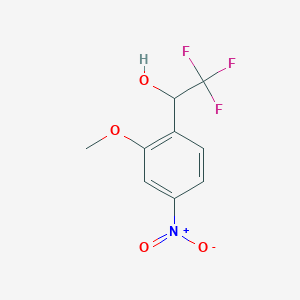
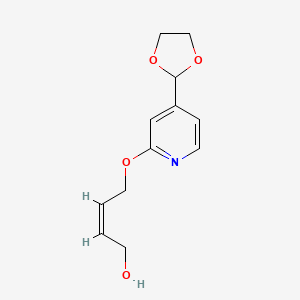
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
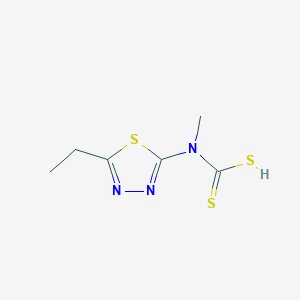

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
